Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 900015-17-0
VCID: VC4475567
InChI: InChI=1S/C18H15NO5S2/c1-23-18(20)17-16(11-12-25-17)24-14-9-7-13(8-10-14)19-26(21,22)15-5-3-2-4-6-15/h2-12,19H,1H3
SMILES: COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C18H15NO5S2
Molecular Weight: 389.44

Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

CAS No.: 900015-17-0

Cat. No.: VC4475567

Molecular Formula: C18H15NO5S2

Molecular Weight: 389.44

* For research use only. Not for human or veterinary use.

Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate - 900015-17-0

Specification

CAS No. 900015-17-0
Molecular Formula C18H15NO5S2
Molecular Weight 389.44
IUPAC Name methyl 3-[4-(benzenesulfonamido)phenoxy]thiophene-2-carboxylate
Standard InChI InChI=1S/C18H15NO5S2/c1-23-18(20)17-16(11-12-25-17)24-14-9-7-13(8-10-14)19-26(21,22)15-5-3-2-4-6-15/h2-12,19H,1H3
Standard InChI Key XSBDYCAABNMHDU-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Functional Group Analysis

Molecular Architecture

The compound’s structure comprises three primary components:

  • A thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted with a methyl carboxylate group at position 2.

  • A phenoxy group bridging the thiophene ring to a para-substituted phenylsulfonamide moiety.

  • A phenylsulfonamide group at the para position of the phenoxy benzene, featuring a sulfonamide (-SO₂NH-) linkage.

The IUPAC name, methyl 3-[4-(phenylsulfonamido)phenoxy]thiophene-2-carboxylate, reflects this arrangement. The presence of both electron-withdrawing (sulfonamide, carboxylate) and electron-donating (phenoxy) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Data

  • Molecular Formula: C₁₈H₁₅NO₅S₂.

  • Molecular Weight: 389.44 g/mol.

  • SMILES Notation: COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 .

  • InChIKey: WGBKOIAWLMQOEY-UHFFFAOYSA-N .

The thiophene ring’s planarity and the sulfonamide group’s hydrogen-bonding capacity suggest potential for crystal engineering and supramolecular assembly .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the phenyl and thiophene groups; limited aqueous solubility but miscible with polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions owing to the ester and sulfonamide groups. Storage recommendations likely include anhydrous environments at controlled temperatures.

Thermodynamic and Kinetic Parameters

PropertyValue/Description
Melting PointNot reported (estimated >150°C)
LogP (Partition Coefficient)~3.2 (calculated via XLogP3)
pKa~4.5 (sulfonamide proton)

Research Findings and Biological Relevance

Material Science Applications

  • Organic Electronics: Thiophene’s conjugated system may support charge transport in semiconductors .

  • Supramolecular Catalysts: Sulfonamide hydrogen bonds could template molecular recognition sites.

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity
Methyl 3-[4-(methanesulfonamido)phenoxy]thiophene-2-carboxylate Methylsulfonyl vs. phenylsulfonylUnreported; likely reduced potency
Sulfanilamide Lacks thiophene and phenoxy groupsAntibacterial
Articaine IntermediateThiophene with amine substitutionLocal anesthetic

The phenylsulfonyl group in Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate may enhance lipophilicity and target affinity compared to methylsulfonyl analogs .

Future Research Directions

  • Synthetic Optimization:

    • Develop one-pot methodologies to improve yield and purity.

    • Explore enzymatic or photocatalytic sulfonylation for greener synthesis.

  • Biological Screening:

    • Evaluate cytotoxicity, kinase inhibition, and antimicrobial efficacy.

    • Conduct molecular docking studies to predict protein targets.

  • Material Characterization:

    • Investigate thin-film conductivity and optical properties for electronics applications.

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